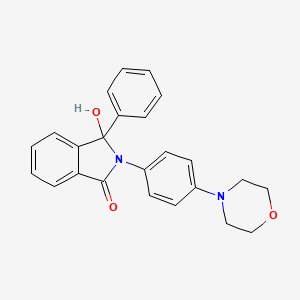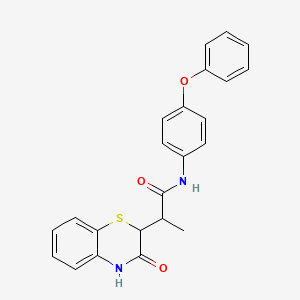![molecular formula C23H27FN2O4S B4197257 N-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4197257.png)
N-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide
Descripción general
Descripción
N-bicyclo[221]hept-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide is a complex organic compound that features a bicyclic structure combined with sulfonyl and fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide typically involves multiple steps:
Formation of the bicyclo[2.2.1]hept-2-yl moiety: This can be achieved through the Diels-Alder reaction between cyclopentadiene and ethylene.
Introduction of the sulfonyl group: This step involves the sulfonylation of the bicyclic structure using sulfonyl chloride and a suitable base.
Attachment of the ethoxyphenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Formation of the glycinamide linkage: This final step involves the coupling of the modified bicyclic structure with glycine derivatives under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated peptide synthesizers for the glycinamide formation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic and phenyl moieties.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Major products include sulfides and amines.
Substitution: Substituted phenyl derivatives are common products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and fluorophenyl groups on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure and functional groups make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl and fluorophenyl groups can interact with enzymes and receptors, modulating their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(phenylsulfonyl)glycinamide
- N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methoxyphenyl)sulfonyl-N~2~-(4-fluorophenyl)glycinamide
Uniqueness
Compared to similar compounds, N-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of sulfonyl and fluorophenyl groups also enhances its potential for diverse applications.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(4-ethoxyphenyl)sulfonyl-4-fluoroanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4S/c1-2-30-20-9-11-21(12-10-20)31(28,29)26(19-7-5-18(24)6-8-19)15-23(27)25-22-14-16-3-4-17(22)13-16/h5-12,16-17,22H,2-4,13-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXDJDMIWVEISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-methoxybenzyl)(propyl)amino]methyl}benzoic acid](/img/structure/B4197179.png)
![2-methylsulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B4197183.png)
![2-(4-bromophenoxy)-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4197195.png)
![2-[(2-Bromophenyl)methoxy]benzonitrile](/img/structure/B4197199.png)
![N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4197214.png)
![2-[(3,4-dichlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4197221.png)
![N-(5-bromo-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4197231.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4197237.png)
![2-[N-(4-chlorophenyl)-3,4-dimethoxybenzenesulfonamido]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B4197238.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B4197247.png)

![1-[7-Ethyl-1-(3-phenoxypropyl)indol-3-yl]ethanone](/img/structure/B4197264.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)METHANESULFONAMIDE](/img/structure/B4197271.png)

